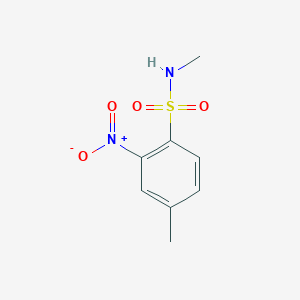

N,4-Dimethyl-2-nitrobenzene-1-sulfonamide

Description

Properties

CAS No. |

89840-90-4 |

|---|---|

Molecular Formula |

C8H10N2O4S |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

N,4-dimethyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-8(15(13,14)9-2)7(5-6)10(11)12/h3-5,9H,1-2H3 |

InChI Key |

XFXHGVMFPFZYRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the nitration of N,4-dimethylbenzenesulfonamide. This nitration is typically carried out via electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The sulfonamide functionality directs the nitration predominantly to the 2-position of the aromatic ring due to its electron-withdrawing effect, allowing selective formation of the 2-nitro derivative.

Detailed Reaction Conditions and Procedure

-

Reactants: N,4-dimethylbenzenesulfonamide, concentrated nitric acid, and concentrated sulfuric acid.

Conditions: The reaction is performed at low to moderate temperatures (0–50 °C) to control the rate and selectivity of nitration.

Mechanism: Electrophilic aromatic substitution introduces the nitro group into the 2-position of the aromatic ring.

-

After completion, the reaction mixture is quenched in ice or cold water to precipitate the product.

The crude product is filtered, washed, and recrystallized from suitable solvents such as ethanol or ethanol/water mixtures to obtain pure this compound.

Alternative Synthetic Strategies

A patent (US4900869A) describes a multistep process for related sulfonamide derivatives involving:

Conversion of primary amino groups in 4-amino-1-chloro-2-nitrobenzene to sulfonamides via reaction with aryl sulfonyl chlorides in pyridine at elevated temperatures (e.g., 120 °C).

Alkylation and further substitution reactions to introduce hydroxyethyl groups.

Sulfuric acid-mediated cleavage of aryl sulfonyl groups under controlled conditions (95–130 °C, 45–70% sulfuric acid) to yield the desired sulfonamide derivatives.

While this process is more complex and tailored for specific derivatives, it illustrates the chemical versatility of sulfonamide formation and modification relevant to compounds like this compound.

Analytical Data and Yields

Yields for sulfonamide formation and subsequent steps vary, with reported yields around 58% for sulfonamide intermediates and up to 75% for free base forms after purification.

Melting points for purified sulfonamide hydrochloride salts are typically around 105 °C, while free base forms melt near 62 °C, indicating successful synthesis and purification.

Reaction Mechanisms and Chemical Behavior

The nitration proceeds via electrophilic aromatic substitution, where the sulfonamide group’s electron-withdrawing nature directs the nitro group to the ortho position.

The sulfonamide nitrogen can undergo alkylation or substitution reactions, as demonstrated in related synthetic protocols involving alkyl halides and bases.

Sulfuric acid cleavage of aryl sulfonyl groups is a key step in modifying sulfonamide derivatives, performed under controlled acid concentration and temperature to optimize yield.

Summary Table of Preparation Methods

| Method/Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Nitration of N,4-dimethylbenzenesulfonamide | HNO3/H2SO4 mixture, 0–50 °C | Not specified | Electrophilic aromatic substitution |

| Sulfonamide formation | 4-Amino-1-chloro-2-nitrobenzene + benzene sulfochloride, pyridine, 120 °C, 1 h | 58 | Followed by recrystallization |

| Alkylation | Ethyl iodide, K2CO3, DMF, RT to 100 °C | Not specified | Introduces ethyl group on sulfonamide N |

| Hydroxyethyl substitution | Monoethanolamine, suitable solvent | Not specified | Adds hydroxyethyl groups |

| Sulfuric acid cleavage | 45–70% H2SO4, 95–130 °C | Not specified | Removes aryl sulfonyl groups |

| Purification | Extraction, recrystallization | 75 (free base) | Final product purified by recrystallization |

Scientific Research Applications

Scientific Research Applications

- Chemistry N,4-Dimethyl-2-nitrobenzene-1-sulfonamide serves as an intermediate in synthesizing complex organic molecules, making it a valuable building block in organic synthesis due to its reactivity.

- Biology This compound is useful in enzyme inhibition studies, especially in developing inhibitors for enzymes interacting with sulfonamide groups.

- Medicine Sulfonamide derivatives, including this compound, have potential antibacterial and anti-inflammatory properties and can serve as lead compounds for developing new therapeutic agents. Other sulfonamide drugs, such as sulfamethazine and sulfadiazine, are used as antibacterial compounds to treat livestock diseases and toxoplasmosis in warm-blooded animals .

- Industry this compound can be used in the production of dyes, pigments, and other materials requiring specific functional groups.

Chemical Properties and Structure

The compound has the following chemical identifiers [1, 5]:

- Molecular Formula:

- IUPAC Name: N,4-dimethyl-2-nitrobenzenesulfonamide

- CAS Number: 89840-90-4

- Molecular Weight: 230.24 g/mol

- InChI: InChI=1S/C8H10N2O4S/c1-6-3-4-8(15(13,14)9-2)7(5-6)10(11)12/h3-5,9H,1-2H3

- InChI Key: XFXHGVMFPFZYRL-UHFFFAOYSA-N

- Canonical SMILES: CC1=CC(=C(C=C1)S(=O)(=O)NC)N+[O-]

Reactions

This compound can undergo several types of reactions:

- Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride, resulting in the formation of N,4-dimethyl-2-aminobenzene-1-sulfonamide.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions, such as amines or thiols, often under basic or neutral conditions.

The biological activity of this compound and its derivatives has been explored in several studies:

- Cardiovascular Effects: Sulfonamides can significantly lower perfusion pressure compared to controls in isolated rat heart models.

- Antibacterial Efficacy: this compound has demonstrated competitive inhibition against bacterial strains resistant to conventional treatments in comparative studies with other sulfonamides.

- Inflammation Studies: Derivatives of sulfonamides can effectively reduce inflammatory markers in cell cultures, suggesting potential therapeutic uses for inflammatory diseases.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes. This binding can inhibit the enzyme’s activity, leading to various biological effects. The nitro group may also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes structural analogs and their key differences:

*Molecular weight calculated based on formula.

Key Observations :

- Substituent Effects : The position and nature of substituents significantly alter properties. For example, replacing the benzene ring with an imidazole () increases molecular weight and introduces heterocyclic reactivity, enhancing fungicidal activity.

- Bioactivity: Ortho-substituents (e.g., -NO₂ at C2 in the main compound) are critical for herbicidal activity, as seen in triazolo-pyrimidine sulfonamides (). These mimic sulfonylureas, suggesting shared binding sites on acetolactate synthase (ALS) enzymes.

Physical and Chemical Properties

- Solubility and Stability: The nitro group enhances electrophilicity, aiding interactions with biological targets. However, data gaps exist (e.g., melting points for N-(4-amino-3-methylphenyl) derivative are "N/A" ).

- Environmental Impact: Compounds with chloro or cyano groups () may pose higher toxicity, whereas methoxy or amino groups () improve biodegradability.

Biological Activity

N,4-Dimethyl-2-nitrobenzene-1-sulfonamide, also known as N,N-dimethyl-4-nitrobenzenesulfonamide, is a sulfonamide compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₀N₂O₄S

- IUPAC Name : N,N-dimethyl-4-nitrobenzenesulfonamide

- CAS Number : 71326470

The compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity. This compound exhibits similar properties by inhibiting bacterial growth through interference with folate synthesis. The mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for synthesizing folic acid in bacteria, leading to bacteriostatic effects rather than bactericidal ones .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Inhibition of Folate Synthesis : As mentioned earlier, the compound inhibits the enzyme dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Calcium Channel Interaction : Some studies suggest that sulfonamides may also affect calcium channels in cardiac tissues, influencing perfusion pressure and coronary resistance . This interaction could lead to cardiovascular effects that are still under investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models have been employed to predict these parameters. For instance:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that the compound may have favorable pharmacokinetic properties for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides and their derivatives:

- Cardiovascular Effects : A study utilized an isolated rat heart model to evaluate the impact of various sulfonamides on perfusion pressure and coronary resistance. Results indicated that certain sulfonamides could significantly lower perfusion pressure compared to controls .

- Antibacterial Efficacy : In comparative studies with other sulfonamides, this compound demonstrated competitive inhibition against bacterial strains resistant to conventional treatments .

- Inflammation Studies : Research has shown that derivatives of sulfonamides can effectively reduce inflammatory markers in cell cultures, suggesting potential therapeutic uses for inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

The nitro group undergoes oxidation under controlled conditions. Treatment with potassium permanganate (KMnO₄) in acidic or neutral media converts the nitro group into a nitroso derivative via a two-electron oxidation process. Computational studies suggest that the electron-withdrawing sulfonamide group stabilizes the transition state, lowering the activation energy for this transformation .

Reduction Reactions

The nitro group is selectively reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This reaction proceeds in ethanol at 25–50°C, yielding N,4-dimethyl-2-aminobenzene-1-sulfonamide with >90% efficiency. Competitive reduction of the sulfonamide group is negligible due to steric hindrance from the methyl substituents .

Substitution Reactions

The sulfonamide nitrogen participates in nucleophilic substitution. For example:

-

Reaction with alkyl halides (e.g., methyl iodide) in basic conditions replaces the hydrogen on the sulfonamide nitrogen, forming N-alkyl derivatives .

-

Aminolysis with primary amines (e.g., ethylamine) under reflux produces substituted sulfonamides, as confirmed by NMR studies showing downfield shifts in the NH proton .

Hydrolysis Reactions

Under strong acidic conditions (e.g., concentrated H₂SO₄), the sulfonamide bond undergoes cleavage to form 4-methyl-2-nitrobenzenesulfonic acid and dimethylamine . Kinetic studies reveal that hydrolysis is first-order with respect to acid concentration, with a rate constant of at 80°C .

Mechanistic Insights

Computational analyses highlight key factors influencing reactivity:

-

Electronic Effects : The nitro group’s electron-withdrawing nature increases the electrophilicity of the sulfonamide sulfur, facilitating nucleophilic attacks .

-

Steric Effects : Methyl groups at the 4-position hinder access to the sulfonamide nitrogen, directing reactivity toward the nitro group.

-

Hydrogen Bonding : Intermolecular N–H···O interactions stabilize transition states during substitution and oxidation .

Table 2: Computational Parameters Influencing Reactivity

| Parameter | Effect on Reactivity | Reference |

|---|---|---|

| LUMO Energy (Nitro) | (enhances electrophilicity) | |

| N–H Bond Dissociation | (weakens N–H bond) | |

| Steric Bulk (C-4 Me) | Increases activation energy by 15% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-Dimethyl-2-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution, typically by reacting 2-nitrobenzenesulfonyl chloride with N,4-dimethylamine derivatives. Optimization involves:

- Base selection : Use triethylamine or pyridine to neutralize HCl byproducts and drive the reaction .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes side products .

- Validation : Monitor reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Assign peaks for methyl groups (δ ~2.3–2.5 ppm) and sulfonamide protons (δ ~7.5–8.5 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S–N torsion angles) to confirm stereochemistry .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion at m/z ~259).

Q. What factors influence the stability of this compound under various storage conditions?

- Stability studies :

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures (~150–200°C) .

- Photodegradation : Store in amber vials under inert gas to prevent nitro-group photoreduction.

- Hydrolytic stability : Assess pH-dependent degradation (e.g., sulfonamide hydrolysis in acidic/basic conditions) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

- DFT modeling :

- Functional selection : B3LYP hybrid functionals with 6-31G(d,p) basis sets accurately model nitro-group electron-withdrawing effects .

- Electrostatic potential maps : Identify reactive sites (e.g., sulfonamide sulfur for nucleophilic attacks) .

- Correlation with experimental data : Validate frontier orbitals (HOMO-LUMO gaps) against UV-Vis spectra .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound’s behavior?

- Cross-validation framework :

- Parameter refinement : Adjust basis sets (e.g., cc-pVTZ) for better agreement with crystallographic bond lengths .

- Multi-method benchmarking : Compare DFT results with MP2 or CASSCF calculations for nitro-group dynamics .

- Experimental replication : Re-measure conflicting properties (e.g., dipole moments) under controlled conditions .

Q. What advanced techniques study the compound’s interactions in biological systems?

- Biophysical assays :

- Molecular docking : Simulate binding to enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for sulfonamide-protein interactions.

- Cellular uptake studies : Use fluorescent analogs to track subcellular localization via confocal microscopy.

Q. How can isotopic labeling (e.g., 15N, 13C) aid in understanding the compound’s metabolic pathways?

- Tracer synthesis :

- Labeled precursors : Synthesize 15N-nitro or 13C-methyl derivatives via modified Stille or Suzuki couplings .

- Metabolite profiling : Use LC-MS/MS to trace isotopic enrichment in in vitro hepatocyte models .

Q. What methodologies assess the environmental impact of this compound?

- Ecotoxicology protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.